

The Toxicological Profile of 4-Fluoroaniline: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Fluoroaniline

Cat. No.: B7722690

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Introduction

4-Fluoroaniline is an important industrial chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its widespread use necessitates a thorough understanding of its toxicological profile to ensure safe handling and to assess potential risks to human health and the environment. This technical guide provides a comprehensive overview of the acute and chronic toxicity of **4-fluoroaniline**, detailing quantitative toxicity data, experimental methodologies, and known mechanistic pathways.

Acute Toxicity

The acute toxicity of **4-fluoroaniline** is characterized by oral lethality, skin and eye irritation, and the induction of methemoglobinemia.

Quantitative Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	417 mg/kg	[1]
LD50	Wild bird species	Oral	100 mg/kg	
LC50 (96h)	Pimephales promelas (fathead minnow)	Aquatic	16.9 mg/L	
Skin Irritation	Rabbit	Dermal	Severe irritant (24h)	
Eye Irritation	Rabbit	Ocular	Severe irritant (24h)	

Experimental Protocols: Acute Toxicity Testing

The acute oral toxicity of **4-fluoroaniline** is typically determined using a stepwise procedure with a limited number of animals.

- **Test Animals:** Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. Animals are fasted prior to dosing.
- **Dose Administration:** A single oral dose of **4-fluoroaniline**, dissolved in a suitable vehicle, is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg body weight).
- **Observation:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
- **Endpoint:** The LD50 is estimated based on the number of mortalities at different dose levels.
- **Test Animals:** Albino rabbits are typically used for these studies.
- **Dermal Irritation (OECD 404):** A small amount of **4-fluoroaniline** is applied to a shaved patch of skin and covered with a gauze patch. The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

- Ocular Irritation (OECD 405): A small amount of **4-fluoroaniline** is instilled into one eye of the rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at various time points.

Chronic Toxicity

Chronic exposure to **4-fluoroaniline** may lead to effects on the liver and hematopoietic system. Data on the long-term toxicity of **4-fluoroaniline** is limited; however, a 28-day repeated dose oral toxicity study provides a No-Observed-Adverse-Effect Level (NOAEL). A 90-day study on a structurally related compound, 4-fluoro-3-nitroaniline, offers additional insights into potential target organs.

Quantitative Chronic Toxicity Data

Study Duration	Species	Route	NOAEL	LOAEL	Key Findings	Reference
28-Day	Rat	Oral	50 mg/kg bw/day	Not explicitly stated, but effects seen at higher doses	Liver identified as a target organ, with effects such as hepatocyte enlargement at higher doses.	[2]
90-Day*	Rat	Oral	-	40 mg/kg/day	Hemolytic anemia, effects on bone marrow, kidneys, liver, and spleen.	[3]

*Study conducted on 4-fluoro-3-nitroaniline, a related compound.

Experimental Protocols: Chronic Toxicity Testing

- **Test Animals:** Typically, groups of at least 5 male and 5 female rats are used for each dose level and a control group.
- **Dose Administration:** **4-Fluoroaniline** is administered daily by oral gavage or in the diet/drinking water for 28 days. At least three dose levels are used.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored weekly.
- **Clinical Pathology:** At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine may also be collected for urinalysis.
- **Pathology:** All animals are subjected to a gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
- **Endpoint:** The NOAEL and LOAEL are determined based on the observed effects.

Genotoxicity

4-Fluoroaniline has been shown to be weakly mutagenic in bacterial reverse mutation assays. A comprehensive assessment of its genotoxic potential requires a battery of in vitro and in vivo tests.

Genotoxicity Test Results

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	With and without S9	Weakly mutagenic	

Further data from in vitro and in vivo genotoxicity assays on **4-fluoroaniline** are not readily available in the public domain.

Experimental Protocols: Genotoxicity Testing

- Principle: This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the required amino acid and grow on a minimal medium.
- Methodology: The bacteria are exposed to **4-fluoroaniline** at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted after incubation. An increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
- Principle: This assay evaluates the potential of a chemical to induce structural chromosomal abnormalities in cultured mammalian cells.
- Methodology: Mammalian cells (e.g., Chinese hamster ovary cells) are exposed to **4-fluoroaniline** with and without metabolic activation. After a suitable incubation period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations.
- Principle: This test assesses the ability of a chemical to induce chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.
- Methodology: Animals (usually mice or rats) are administered **4-fluoroaniline**. Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of **4-fluoroaniline** are not readily available. However, standardized OECD guidelines are used to assess these endpoints.

Experimental Protocols: Reproductive and Developmental Toxicity

This screening study provides preliminary information on potential effects on male and female reproductive performance and on the development of offspring. It includes endpoints such as

fertility, gestation, and early postnatal development.[4][5][6][7][8]

This comprehensive study evaluates the effects of a substance on all phases of the reproductive cycle over two generations of animals. It provides detailed information on fertility, pregnancy, and offspring development.[9][10]

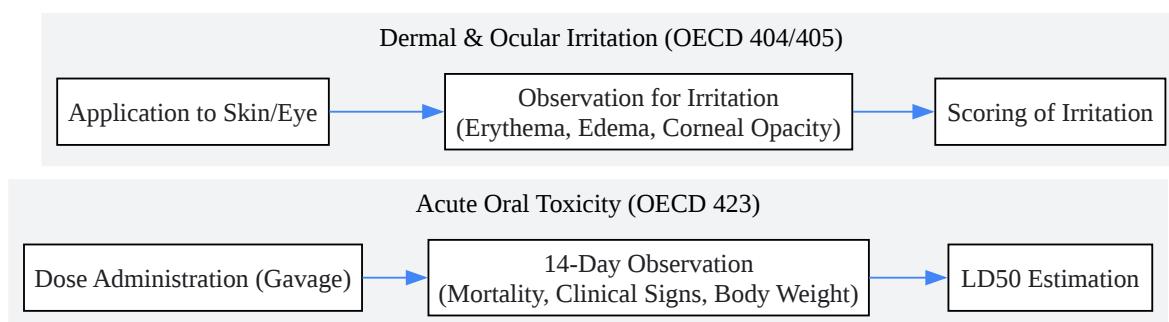
Mechanism of Toxicity: Methemoglobinemia

A key toxic effect of **4-fluoroaniline** is the induction of methemoglobinemia. This occurs when the iron in hemoglobin is oxidized from the ferrous state (Fe^{2+}) to the ferric state (Fe^{3+}), rendering it unable to bind and transport oxygen.[11][12][13][14] This leads to a functional anemia and tissue hypoxia. The metabolism of **4-fluoroaniline**, likely through N-hydroxylation to form N-hydroxy-**4-fluoroaniline**, is thought to be a critical step in this process, as the hydroxylamine metabolite is a potent oxidizing agent.[15][16]

Metabolism

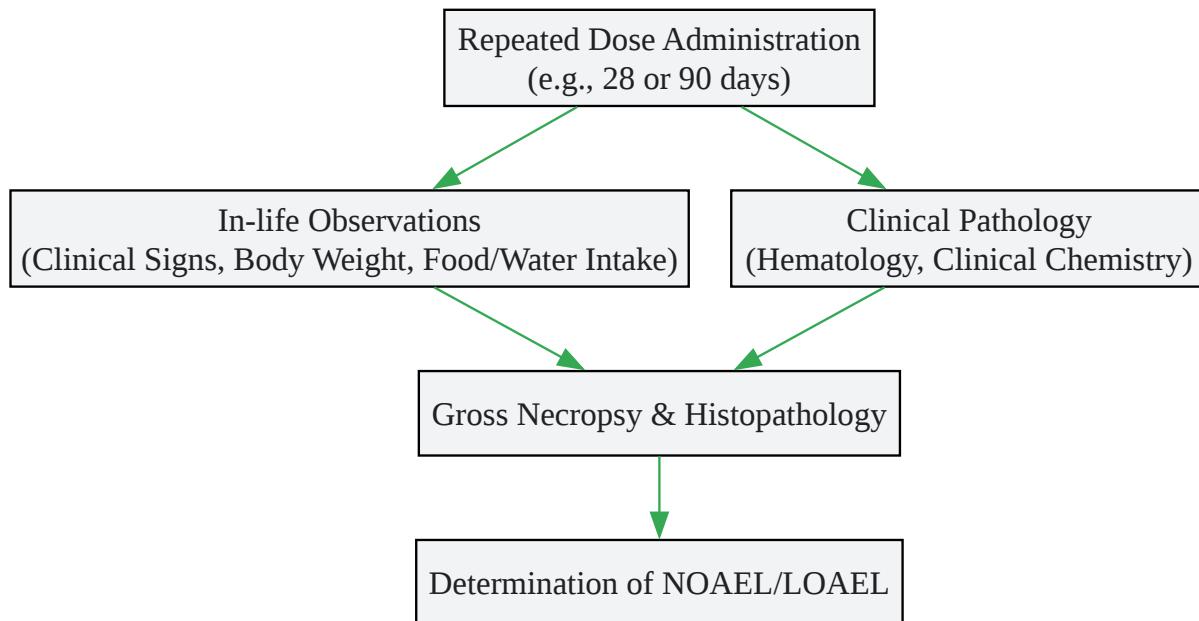
In rats, **4-fluoroaniline** is metabolized through both ortho- and para-hydroxylation of the aromatic ring.[17] A major metabolite is 2-amino-5-fluorophenylsulphate.[17] Para-hydroxylation can lead to defluorination and the formation of 4-acetamidophenol (paracetamol), which is then conjugated and excreted.[17] The metabolism of **4-fluoroaniline** is a key determinant of its toxicokinetics and toxicological effects.[16][18][19]

Visualizations



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Caption: Workflow for acute toxicity testing of **4-fluoroaniline**.

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Caption: General workflow for a repeated dose oral toxicity study.

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Caption: Proposed pathway for **4-fluoroaniline**-induced methemoglobinemia.

Conclusion

4-Fluoroaniline exhibits moderate acute oral toxicity and is a severe skin and eye irritant. A primary concern with acute exposure is the induction of methemoglobinemia. Sub-chronic data suggests the liver is a potential target organ for repeated exposure. While it is weakly mutagenic in the Ames test, a more complete assessment of its genotoxic, reproductive, and

long-term chronic toxicity requires further investigation. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for generating the necessary data to fully characterize the toxicological profile of **4-fluoroaniline** and to inform risk assessment and safety measures.

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